molecular formula C29H31N3O2 B10981810 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B10981810
M. Wt: 453.6 g/mol
InChI Key: WREQZSWNUYDQSI-UHFFFAOYSA-N
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Description

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenoxyethyl Group: The benzimidazole core is then alkylated with 2-(2,5-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 2,6-dimethylphenyl isocyanate under controlled conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenoxyethyl moieties.

    Reduction: Reduction reactions can target the nitro groups if present in the benzimidazole ring.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include benzimidazole derivatives with oxidized side chains.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted phenoxyethyl derivatives.

Scientific Research Applications

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its structural similarity to known bioactive molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structural complexity allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-19-12-13-20(2)26(16-19)34-15-14-31-25-11-6-5-10-24(25)30-29(31)23-17-27(33)32(18-23)28-21(3)8-7-9-22(28)4/h5-13,16,23H,14-15,17-18H2,1-4H3

InChI Key

WREQZSWNUYDQSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC=C5C)C

Origin of Product

United States

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